

Flonoltinib Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: B13838645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Chemical Structure and Properties

Flonoltinib maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its chemical structure is detailed below.

Chemical Name: Ethanol, 2-[[1-[2-fluoro-4-[[5-methyl-4-[1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]phenyl]-4-piperidinyl]methylamino]-[1]

Molecular Formula:

- Flonoltinib (Free Base): C₂₅H₃₄FN₇O[1][2]
- **Flonoltinib Maleate:** C₂₅H₃₄FN₇O·C₄H₄O₄[2]

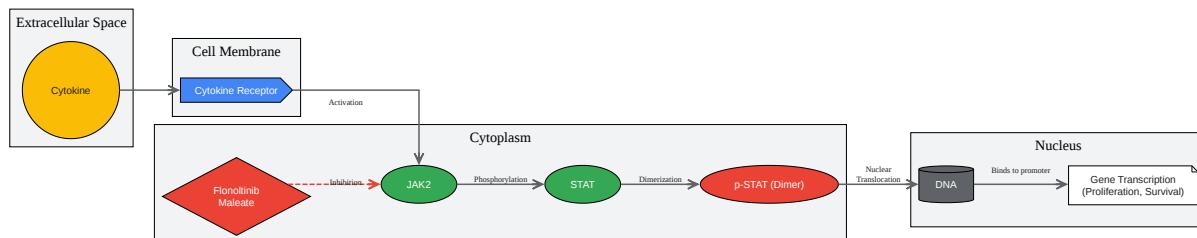
Molecular Weight:

- Flonoltinib (Free Base): 467.58 g/mol [1][2]
- **Flonoltinib Maleate:** 583.66 g/mol [2]

SMILES: CC(C)n1cc(cn1)-

c2c(C)cnc(Nc3ccc(c(c3)F)N4CCC(CC4)N(C)CCO)n2.C(=C/C(=O)O)/C(=O)O[2]

InChI Key: NLVFJAJYGCZTRV-BTJKTKAUSA-N[\[2\]](#)


Mechanism of Action and Signaling Pathway

Flonoltinib maleate is a potent inhibitor of both JAK2 and FLT3 kinases, which are key components of signaling pathways that regulate cell proliferation and differentiation.[\[3\]](#) Dysregulation of these pathways is implicated in various hematological malignancies.

The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway.[\[3\]](#) Hyperactivation of JAK2, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[\[4\]](#) **Flonoltinib maleate** has demonstrated high selectivity for JAK2 over other JAK family members.[\[4\]](#) Uniquely, it has been shown to bind to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which may contribute to its high selectivity and potent inhibition.[\[5\]](#) By inhibiting JAK2, **Flonoltinib maleate** prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[\[3\]](#) This blockade of STAT signaling leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on this pathway.[\[3\]](#)

In addition to its effects on JAK2, **Flonoltinib maleate** also targets FLT3, a receptor tyrosine kinase that is often overexpressed or mutated in acute myeloid leukemia (AML).[\[3\]](#) Inhibition of FLT3 signaling further contributes to the anti-neoplastic activity of the compound.

Below is a diagram illustrating the targeted signaling pathway.

[Click to download full resolution via product page](#)

Figure 1: Flonoltinib Maleate Inhibition of the JAK/STAT Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for **Flonoltinib maleate** from preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target	IC ₅₀ (nM)	Reference
JAK2	0.7	[6]
FLT3	4	[6]
JAK1	26	[6]
JAK3	39	[6]

Table 2: Preclinical In Vitro Cellular Effects

Cell Line	Effect	Concentration	Duration	Reference
MV4-11	Down-regulation of p-FLT3	0.008-1 μ M	2 hours	[6]
MV4-11	Induction of apoptosis	5-100 nM	2 hours	[6]
MV4-11	Cell cycle arrest (G1/G0)	100 nM (85% arrest)	2 hours	[6]

Table 3: Preclinical In Vivo Efficacy

Animal Model	Dosing	Duration	Key Outcome	Reference
MV4-11-bearing mice	30 and 60 mg/kg/day (p.o.)	14 days	Significant antitumor effects (TGI of 58% and 93% respectively)	[6]
JAK2V617F-induced MPN murine models	Dose-dependent	-	Reduced hepatosplenomegaly and prolonged survival	[4]

Table 4: Phase I/IIa Clinical Trial in Myelofibrosis (NCT05153343)

Parameter	Value	Notes	Reference
Dose Escalation	25 mg, 50 mg, 100 mg, 150 mg, 225 mg, 325 mg	Oral administration	[5]
Maximum Tolerated Dose (MTD)	225 mg/day	-	[5]
Spleen Volume Reduction (SVR35) at 24 weeks	77.3% of evaluable patients	SVR35 = ≥35% reduction in spleen volume	[7]
Bone Marrow Fibrosis Improvement	Observed in 26.1% of patients	-	[7]
Total Symptom Score Reduction (TSS50)	Achieved by 76.7% of patients	TSS50 = ≥50% reduction in total symptom score	[7]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of **Flonoltinib maleate**.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Flonoltinib maleate** against target kinases.

General Protocol:

- Reagents: Purified recombinant kinase enzymes (JAK1, JAK2, JAK3, FLT3), appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.
- Procedure: a. Prepare serial dilutions of **Flonoltinib maleate** in DMSO. b. In a 96-well plate, add the kinase, substrate, and **Flonoltinib maleate** (or DMSO for control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). e. Terminate the reaction and quantify the amount of ADP produced using a

detection reagent such as ADP-Glo™. f. Measure luminescence, which is proportional to kinase activity.

- Data Analysis: Calculate the percentage of inhibition for each concentration of **Flonoltinib maleate** and determine the IC₅₀ value by fitting the data to a dose-response curve.

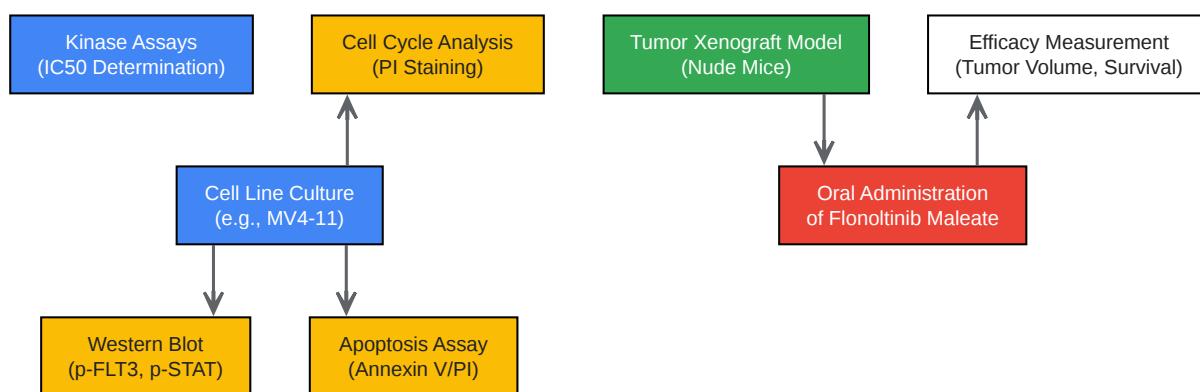
Cell-Based Assays (MV4-11 Cell Line)

Objective: To evaluate the effects of **Flonoltinib maleate** on cell signaling, apoptosis, and cell cycle progression in a human leukemia cell line.

General Protocol:

- Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
- Western Blotting for p-FLT3: a. Treat cells with varying concentrations of **Flonoltinib maleate** for 2 hours. b. Lyse the cells and quantify protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. e. Use a loading control like β-actin to ensure equal protein loading. f. Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
- Apoptosis Assay: a. Treat cells with **Flonoltinib maleate** for 2 hours. b. Stain cells with Annexin V and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
- Cell Cycle Analysis: a. Treat cells with **Flonoltinib maleate** for 2 hours. b. Fix the cells in ethanol and stain with PI. c. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Tumor Xenograft Model


Objective: To assess the anti-tumor efficacy of **Flonoltinib maleate** in a mouse model.

General Protocol:

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

- Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of each mouse.
- Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control groups. b. Administer **Flonoltinib maleate** orally (e.g., by gavage) at specified doses (e.g., 30 and 60 mg/kg/day) for a defined period (e.g., 14 days). The control group receives the vehicle.
- Efficacy Evaluation: a. Measure tumor volume and body weight regularly. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. c. Calculate the tumor growth inhibition (TGI).

Below is a diagram illustrating a general experimental workflow for preclinical evaluation.

[Click to download full resolution via product page](#)

Figure 2: General Preclinical Experimental Workflow for **Flonoltinib Maleate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paper: First-in-Human Phase I/IIa Safety and Efficacy of Flonoltinib Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 6. pvreporter.com [pvreporter.com]
- 7. onclive.com [onclive.com]
- To cite this document: BenchChem. [Flonoltinib Maleate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13838645#what-is-the-chemical-structure-of-flonoltinib-maleate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com